molecular formula C19H23N3O3 B6721738 methyl 2-[2-(2-propan-2-ylimidazol-1-yl)acetyl]-3,4-dihydro-1H-isoquinoline-3-carboxylate

methyl 2-[2-(2-propan-2-ylimidazol-1-yl)acetyl]-3,4-dihydro-1H-isoquinoline-3-carboxylate

Cat. No.: B6721738
M. Wt: 341.4 g/mol
InChI Key: JONJFVZNVNVZEF-UHFFFAOYSA-N
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Description

Methyl 2-[2-(2-propan-2-ylimidazol-1-yl)acetyl]-3,4-dihydro-1H-isoquinoline-3-carboxylate is a complex organic compound featuring both imidazole and isoquinoline moieties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 2-[2-(2-propan-2-ylimidazol-1-yl)acetyl]-3,4-dihydro-1H-isoquinoline-3-carboxylate typically involves multi-step organic synthesis. One common approach starts with the preparation of the imidazole derivative, followed by its coupling with an isoquinoline precursor.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors for better control over reaction conditions and the implementation of green chemistry principles to reduce waste and the use of hazardous reagents.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the isoquinoline moiety. Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reduction reactions can be performed on the carbonyl groups using reagents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄).

    Substitution: The imidazole ring can participate in nucleophilic substitution reactions, where the nitrogen atoms can be alkylated or acylated using appropriate electrophiles.

Common Reagents and Conditions

    Oxidation: KMnO₄ in acidic or neutral conditions.

    Reduction: NaBH₄ in methanol or ethanol, LiAlH₄ in ether.

    Substitution: Alkyl halides or acyl chlorides in the presence of a base such as triethylamine (TEA).

Major Products

    Oxidation: Oxidized isoquinoline derivatives.

    Reduction: Reduced isoquinoline or imidazole derivatives.

    Substitution: Alkylated or acylated imidazole derivatives.

Scientific Research Applications

Chemistry

In chemistry, this compound can be used as a building block for the synthesis of more complex molecules

Biology

Biologically, the compound may exhibit activity against certain enzymes or receptors due to the presence of the imidazole ring, which is known to interact with biological targets such as histamine receptors and enzymes involved in metabolic pathways .

Medicine

In medicine, derivatives of this compound could be investigated for their potential as therapeutic agents. The imidazole ring is a common motif in many drugs, including antifungal and antihistamine agents, suggesting that this compound could have similar applications .

Industry

Industrially, the compound could be used in the development of new materials or as an intermediate in the synthesis of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of methyl 2-[2-(2-propan-2-ylimidazol-1-yl)acetyl]-3,4-dihydro-1H-isoquinoline-3-carboxylate likely involves its interaction with specific molecular targets such as enzymes or receptors. The imidazole ring can coordinate with metal ions in enzyme active sites, potentially inhibiting their activity. Additionally, the isoquinoline moiety may interact with DNA or proteins, affecting their function and leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds

  • Methyl 2-[2-(1H-imidazol-1-yl)acetyl]-3,4-dihydro-1H-isoquinoline-3-carboxylate
  • Methyl 2-[2-(2-methylimidazol-1-yl)acetyl]-3,4-dihydro-1H-isoquinoline-3-carboxylate

Uniqueness

The uniqueness of methyl 2-[2-(2-propan-2-ylimidazol-1-yl)acetyl]-3,4-dihydro-1H-isoquinoline-3-carboxylate lies in the presence of the propan-2-yl group on the imidazole ring, which may confer different steric and electronic properties compared to other similar compounds. This could result in distinct biological activities and interactions with molecular targets .

Properties

IUPAC Name

methyl 2-[2-(2-propan-2-ylimidazol-1-yl)acetyl]-3,4-dihydro-1H-isoquinoline-3-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H23N3O3/c1-13(2)18-20-8-9-21(18)12-17(23)22-11-15-7-5-4-6-14(15)10-16(22)19(24)25-3/h4-9,13,16H,10-12H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JONJFVZNVNVZEF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1=NC=CN1CC(=O)N2CC3=CC=CC=C3CC2C(=O)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H23N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

341.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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